molecular formula C19H16N2O2 B15283522 2-(4-methoxyphenyl)-9-methyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one

2-(4-methoxyphenyl)-9-methyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one

Cat. No.: B15283522
M. Wt: 304.3 g/mol
InChI Key: BIBWBHNYHPIMGA-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-9-methyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one is a heterocyclic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-9-methyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 4-methoxybenzaldehyde with 2-aminoacetophenone, followed by cyclization in the presence of a suitable catalyst . The reaction is usually carried out in a solvent such as ethanol or tetrahydrofuran, and the temperature is maintained between 60-80°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Catalysts such as indium(III) chloride or other Lewis acids are often employed to facilitate the cyclization process .

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-9-methyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-9-methyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one involves its interaction with specific molecular targets. For example, its antileishmanial activity is attributed to its ability to inhibit key enzymes in the parasite’s metabolic pathway. The compound may also interact with DNA and proteins, leading to its anticancer and antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-methoxyphenyl)-9-methyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one is unique due to its specific combination of functional groups, which confer distinct biological activities. Its methoxyphenyl group enhances its lipophilicity, allowing it to interact more effectively with biological membranes and molecular targets .

Properties

Molecular Formula

C19H16N2O2

Molecular Weight

304.3 g/mol

IUPAC Name

2-(4-methoxyphenyl)-9-methyl-3H-pyrrolo[3,4-b]quinolin-1-one

InChI

InChI=1S/C19H16N2O2/c1-12-15-5-3-4-6-16(15)20-17-11-21(19(22)18(12)17)13-7-9-14(23-2)10-8-13/h3-10H,11H2,1-2H3

InChI Key

BIBWBHNYHPIMGA-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC3=CC=CC=C13)CN(C2=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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